molecular formula C23H21ClN4O7 B13410227 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride

2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride

Cat. No.: B13410227
M. Wt: 500.9 g/mol
InChI Key: RVFFPZASOVCVMN-XKFVAKCWSA-N
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Description

2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride is a synthetic compound known for its diverse applications in scientific research It is a derivative of cyclohexanone and features a chlorophenyl group and a methylamino group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Derivative: The starting material, cyclohexanone, undergoes a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-chlorophenyl)cyclohexanone.

    Amination: The 2-(4-chlorophenyl)cyclohexanone is then subjected to reductive amination with methylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride to form 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(ethylamino)cyclohexanone Hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.

    2-(4-Chlorophenyl)-2-(dimethylamino)cyclohexanone Hydrochloride: Similar structure but with a dimethylamino group.

Uniqueness

2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methylamino group, in particular, plays a crucial role in its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C23H21ClN4O7

Molecular Weight

500.9 g/mol

IUPAC Name

(3R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18?,19-,20?,21?,23-/m1/s1

InChI Key

RVFFPZASOVCVMN-XKFVAKCWSA-N

Isomeric SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5C(C([C@H](C(O5)C(=O)O)O)O)O

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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